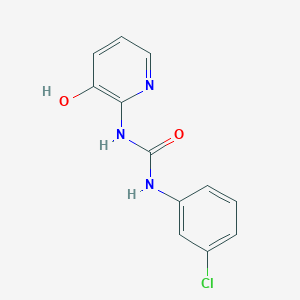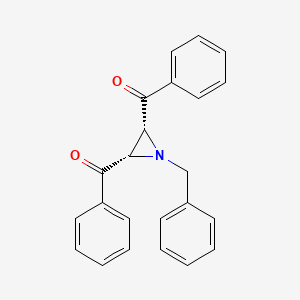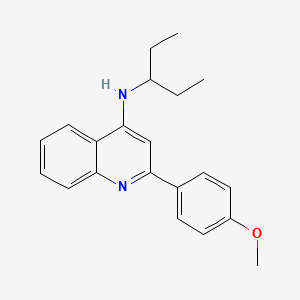
N-(1-ethylpropyl)-2-(4-methoxyphenyl)-4-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethylpropyl)-2-(4-methoxyphenyl)-4-quinolinamine is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylpropyl)-2-(4-methoxyphenyl)-4-quinolinamine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using methanol and a strong base such as sodium hydride.
Alkylation: The ethylpropyl group can be introduced through an alkylation reaction using an appropriate alkyl halide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-ethylpropyl)-2-(4-methoxyphenyl)-4-quinolinamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, methanol, reflux conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
N-(1-ethylpropyl)-2-(4-methoxyphenyl)-4-quinolinamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Biological Research: It is used as a probe to study various biological processes and pathways, particularly those involving quinoline derivatives.
Chemical Research: The compound is used as a starting material or intermediate in the synthesis of more complex molecules for research purposes.
Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of N-(1-ethylpropyl)-2-(4-methoxyphenyl)-4-quinolinamine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-ethylpropyl)-2-(4-hydroxyphenyl)-4-quinolinamine: Similar structure but with a hydroxy group instead of a methoxy group.
N-(1-ethylpropyl)-2-(4-chlorophenyl)-4-quinolinamine: Similar structure but with a chloro group instead of a methoxy group.
N-(1-ethylpropyl)-2-(4-nitrophenyl)-4-quinolinamine: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
N-(1-ethylpropyl)-2-(4-methoxyphenyl)-4-quinolinamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s ability to bind to specific molecular targets.
Eigenschaften
CAS-Nummer |
853330-90-2 |
|---|---|
Molekularformel |
C21H24N2O |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-N-pentan-3-ylquinolin-4-amine |
InChI |
InChI=1S/C21H24N2O/c1-4-16(5-2)22-21-14-20(15-10-12-17(24-3)13-11-15)23-19-9-7-6-8-18(19)21/h6-14,16H,4-5H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
PVHYHOSQFSUMIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)NC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



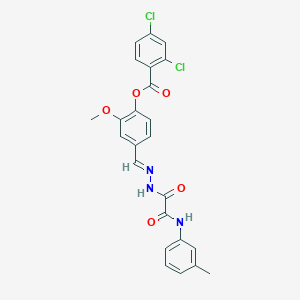


![N-benzyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950494.png)


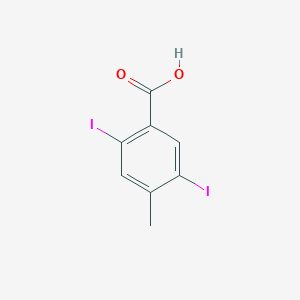
![{[1-(Benzenesulfonyl)-3,4-dimethylcyclohex-3-en-1-yl]methyl}benzene](/img/structure/B11950536.png)
![N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride](/img/structure/B11950561.png)
